molecular formula C72H107N19O24 B13754127 Protein tyrosine phosphatase*(ptpase)su bstrate(no

Protein tyrosine phosphatase*(ptpase)su bstrate(no

Cat. No.: B13754127
M. Wt: 1622.7 g/mol
InChI Key: GRVRFEYGHPJNDJ-NADIXBDMSA-N
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Description

Protein tyrosine phosphatase substrates are compounds that interact with protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process is crucial for regulating various cellular functions, including cell growth, differentiation, and metabolism. Aberrant activity of protein tyrosine phosphatases is associated with several diseases, such as cancer, diabetes, and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of protein tyrosine phosphatase substrates typically involves organic synthesis techniques. One common method is the use of peptide synthesis, where amino acids are sequentially added to form a peptide chain that includes a phosphorylated tyrosine residue. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of protein tyrosine phosphatase substrates may involve large-scale peptide synthesis using automated synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process may also include purification steps, such as high-performance liquid chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Protein tyrosine phosphatase substrates undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and various buffer solutions to maintain optimal pH and ionic strength. The reactions are typically carried out under physiological conditions, such as a temperature of 37°C and a pH of around 7.4 .

Major Products

The major product of the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes. The hydrolysis reaction produces free phosphate and the dephosphorylated tyrosine residue .

Mechanism of Action

Protein tyrosine phosphatase substrates exert their effects by interacting with the active site of protein tyrosine phosphatases. The enzyme binds to the phosphorylated tyrosine residue and catalyzes the removal of the phosphate group through a nucleophilic attack. This reaction involves the formation of a covalent intermediate between the enzyme and the substrate, which is then hydrolyzed to release the dephosphorylated product .

Comparison with Similar Compounds

Protein tyrosine phosphatase substrates can be compared with other phosphorylated compounds, such as:

The uniqueness of protein tyrosine phosphatase substrates lies in their specific interaction with protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways .

Properties

Molecular Formula

C72H107N19O24

Molecular Weight

1622.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

GRVRFEYGHPJNDJ-NADIXBDMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

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